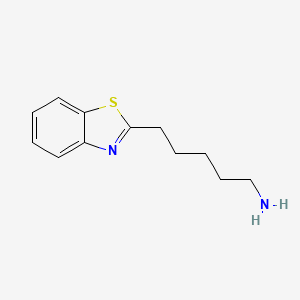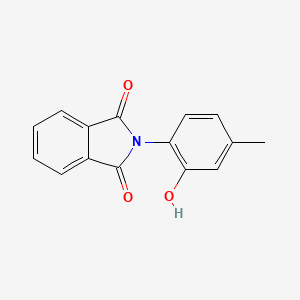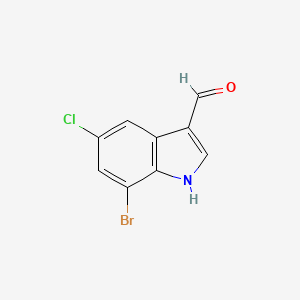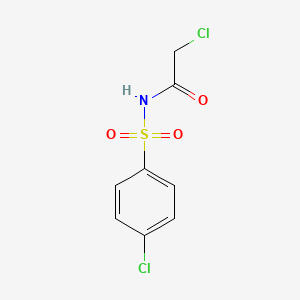
H-LEU-GLY-OET HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-LEU-GLY-OET HCL, also known as N-(2-ethoxy-2-oxoethyl)-L-leucylglycine, is a dipeptide compound composed of leucine and glycine residues. This compound is often used in peptide synthesis and research due to its stability and reactivity. It is commonly utilized in the synthesis of longer peptide chains and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-LEU-GLY-OET HCL can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for precise control over the sequence. The synthesis typically involves the coupling of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases like thermolysin and α-chymotrypsin to catalyze the formation of peptide bonds, offering a more environmentally friendly and efficient method .
Chemical Reactions Analysis
Types of Reactions
H-LEU-GLY-OET HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
H-LEU-GLY-OET HCL has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of longer peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and biocompatible hydrogels
Mechanism of Action
H-LEU-GLY-OET HCL exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, facilitating the formation of peptide bonds. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of a peptide bond .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Oet: A similar dipeptide composed of glycine and ethoxy groups.
Z-Pro-Leu-Gly-OEt: A tripeptide that includes proline, leucine, and glycine residues.
Uniqueness
H-LEU-GLY-OET HCL is unique due to its specific combination of leucine and glycine residues, which confer distinct properties such as stability and reactivity. This makes it particularly useful in peptide synthesis and research applications .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
PMKXAKKWRBOEIC-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Isothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B8789587.png)


![4-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B8789607.png)
![2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8789617.png)




